Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are important in medicinal chemistry and exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula of this compound is C16H18N2O6S, and its molecular weight is 366.39 .Scientific Research Applications
Anticancer Applications
Several studies have focused on the synthesis of novel heterocycles, including thiazole derivatives, demonstrating potent anticancer activities. For example, compounds synthesized using Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block were evaluated against colon HCT-116 human cancer cell lines, showing potent activity (Abdel-Motaal, Asem, & Alanzy, 2020). This highlights the potential of thiazole derivatives in developing anticancer agents.
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and showed excellent antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016). This suggests that thiazole carboxylate derivatives could serve as leads for developing new antimicrobial and antioxidant agents.
Antiviral Docking Studies
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones were evaluated for their antimicrobial, antioxidant, and potential antiviral activities through molecular docking methods. Some compounds showed promising antioxidant agents and potential for COVID-19 drug development (Haroon et al., 2021).
Synthetic and Computational Studies
Investigations into the synthetic pathways, structural characterizations, and computational studies of ethyl 2-substituted amino thiazole derivatives have provided insights into their electronic, optical, and nonlinear optical properties. These studies suggest applications in materials science, particularly in developing new optoelectronic materials (Haroon et al., 2020).
Future Directions
Thiazoles are a significant class of organic medicinal compounds and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . Future research could focus on synthesizing new thiazole derivatives, including Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate, and evaluating their biological activities. This could lead to the development of new drugs with improved efficacy and lesser side effects.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Properties
IUPAC Name |
ethyl 2-[(2,3-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-6-5-7-11(20-2)12(9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLCHYCYKNQLQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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